Cas no 922906-15-8 (3,4-dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide)

3,4-Dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide is a synthetic organic compound featuring a benzamide core substituted with dichloro and piperidinone-linked phenyl groups. Its molecular structure combines a 3,4-dichlorophenyl moiety with a 2-oxopiperidin-1-ylphenyl group, conferring potential bioactivity in medicinal chemistry applications. The compound's rigid aromatic and heterocyclic components may enhance binding affinity to biological targets, making it a candidate for pharmaceutical research, particularly in kinase inhibition or receptor modulation. Its well-defined structure allows for precise derivatization, facilitating structure-activity relationship (SAR) studies. The dichloro substitution could improve metabolic stability, while the oxopiperidinyl linker may influence solubility and pharmacokinetic properties. This compound is suited for exploratory synthesis in drug discovery programs.
3,4-dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide structure
922906-15-8 structure
Product Name:3,4-dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide
CAS No:922906-15-8
MF:C18H16Cl2N2O2
MW:363.237842559814
CID:5497249
Update Time:2025-08-05

3,4-dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
    • 3,4-dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide
    • Inchi: 1S/C18H16Cl2N2O2/c19-15-8-7-12(10-16(15)20)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24)
    • InChI Key: IJUIGWCOVWYJRO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(N2CCCCC2=O)=C1)(=O)C1=CC=C(Cl)C(Cl)=C1

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Additional information on 3,4-dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide

Professional Introduction to 3,4-Dichloro-N-3-(2-Oxopiperidin-1-yl)phenylbenzamide (CAS No. 922906-15-8)

3,4-Dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 922906-15-8, represents a fascinating example of how structural modifications can lead to novel pharmacological properties. The molecular structure of this benzamide derivative incorporates both chloro substituents and a piperidine ring, which are key features that contribute to its unique chemical and biological characteristics.

The< strong>N-3-(2-oxopiperidin-1-yl)phenyl moiety in the compound's name is particularly noteworthy, as it suggests a potential interaction with biological targets that are sensitive to piperidine-based structures. Piperidine derivatives are well-known for their role in various pharmacological applications, including the development of antipsychotic and antihistamine drugs. The presence of the oxo group further enhances the compound's potential for selective binding to specific enzymes or receptors.

In recent years, there has been a surge in research focused on developing new therapeutic agents that leverage the versatility of benzamide scaffolds. Benzamides are known for their ability to modulate various biological pathways, making them attractive candidates for drug discovery. The introduction of chloro substituents at the 3 and 4 positions of the phenyl ring in 3,4-dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide may enhance its lipophilicity and improve its ability to cross cell membranes, thereby increasing its bioavailability.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Current research indicates that piperidine-based compounds can interact with neurotransmitter systems, which could make them effective against conditions such as depression, anxiety, and cognitive impairments. The specific arrangement of atoms in 3,4-dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide may allow it to bind more effectively to these targets compared to simpler analogs.

The< strong>CAS number 922906-15-8 serves as a unique identifier for this compound, ensuring that researchers and regulatory agencies can accurately reference it in their work. This standardized numbering system is crucial for maintaining consistency in scientific literature and patent filings. The compound's registration under this CAS number also facilitates its tracking in commercial and academic settings, where precise identification is essential for quality control and compliance purposes.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 3,4-dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide with greater accuracy. Molecular docking studies have shown that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. These findings align with the growing interest in developing anti-inflammatory agents that target specific molecular mechanisms without causing significant side effects.

The synthesis of 3,4-dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography ensure that the final product meets the stringent requirements for pharmaceutical applications.

In conclusion, 3,4-dichloro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide (CAS No. 922906-15-8) is a promising chemical entity with significant potential in therapeutic development. Its unique structural features and predicted biological activities make it an attractive candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing various health challenges.

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